molecular formula C13H24O4 B14591575 Diethyl 2-methyloctanedioate CAS No. 61426-46-8

Diethyl 2-methyloctanedioate

Cat. No.: B14591575
CAS No.: 61426-46-8
M. Wt: 244.33 g/mol
InChI Key: WFZPVIAJZLZKMF-UHFFFAOYSA-N
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Description

Diethyl 2-methyloctanedioate is a branched-chain diester derived from octanedioic acid (a C8 dicarboxylic acid) with a methyl substituent at the 2-position. Its structure consists of two ethyl ester groups attached to the terminal carboxyl groups of 2-methyloctanedioic acid. This compound is typically utilized in organic synthesis, fragrance formulations, and polymer production due to its ester functionality and branched alkyl chain, which influence its solubility, volatility, and reactivity.

Properties

CAS No.

61426-46-8

Molecular Formula

C13H24O4

Molecular Weight

244.33 g/mol

IUPAC Name

diethyl 2-methyloctanedioate

InChI

InChI=1S/C13H24O4/c1-4-16-12(14)10-8-6-7-9-11(3)13(15)17-5-2/h11H,4-10H2,1-3H3

InChI Key

WFZPVIAJZLZKMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCC(C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-methyloctanedioate can be synthesized through the alkylation of diethyl malonate with an appropriate alkyl halide. The process involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide, followed by the reaction with an alkyl halide to introduce the desired alkyl group .

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale alkylation reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-methyloctanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under mild to moderate conditions.

Major Products Formed:

    Hydrolysis: 2-methyloctanedioic acid.

    Reduction: 2-methyloctanediol.

    Substitution: Depending on the nucleophile, various substituted derivatives of 2-methyloctanedioate.

Scientific Research Applications

Diethyl 2-methyloctanedioate finds applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of diethyl 2-methyloctanedioate involves its interaction with various molecular targets. In biochemical pathways, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 2-methyloctanedioic acid. This acid can further participate in metabolic processes, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Similarities

Diethyl 2-methyloctanedioate shares functional similarities with other diesters, such as diethyl succinate (C8H14O4, CAS 123-25-1) and diethyl adipate (C10H18O4). Key structural differences include:

  • Chain length : Diethyl succinate has a 4-carbon backbone, whereas this compound features an 8-carbon chain with a methyl branch.

Physical and Chemical Properties

A comparative analysis of physical properties is summarized below:

Property Diethyl Succinate This compound (Inferred)
Empirical Formula C8H14O4 C13H24O4
Molecular Weight 174.19 g/mol ~260.3 g/mol
Boiling Point ~80°C Higher (estimated 250–300°C)
Melting Point 216–217°C Likely lower due to branching
Solubility in Water Highly soluble Reduced solubility (longer hydrophobic chain)
Refractive Index (20°C) 1.413–1.423 Higher (expected ~1.43–1.45)

Key Observations :

  • The extended carbon chain and branching in this compound reduce polarity, leading to lower water solubility compared to diethyl succinate .
  • Boiling points increase with molecular weight and chain length, as seen in analogous diesters (e.g., diethyl adipate boils at ~245°C).

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